[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a combination of a methoxyphenyl group and a propyl-pyrazolyl group linked through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 2-methoxybenzyl chloride with 1-propyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of [(2-hydroxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine.
Reduction: Formation of [(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazolidin-5-yl)methyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C15H21N3O/c1-3-10-18-14(8-9-17-18)12-16-11-13-6-4-5-7-15(13)19-2/h4-9,16H,3,10-12H2,1-2H3 |
InChI Key |
VCQVPZSHINIOIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=CC=CC=C2OC |
Origin of Product |
United States |
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